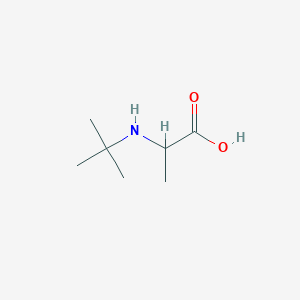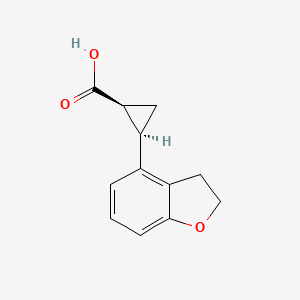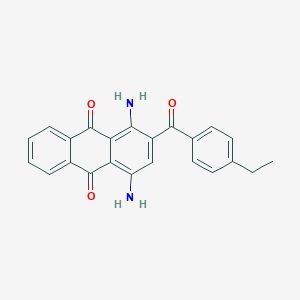
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino groups and an ethylbenzoyl substituent, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Acylation: The ethylbenzoyl group is introduced via Friedel-Crafts acylation, using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, which can have different properties and applications depending on the substituents introduced.
科学研究应用
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can inhibit the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the ethylbenzoyl group but shares similar amino substitution.
2-Ethylanthraquinone: Contains an ethyl group but lacks amino substitutions.
Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.
Uniqueness
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione is unique due to the combination of amino and ethylbenzoyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
89868-41-7 |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
1,4-diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18N2O3/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(24)18-19(20(16)25)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24-25H2,1H3 |
InChI 键 |
YSCIOOOATSPQJH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)

![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)
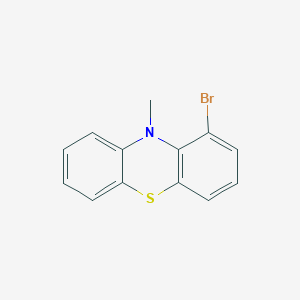
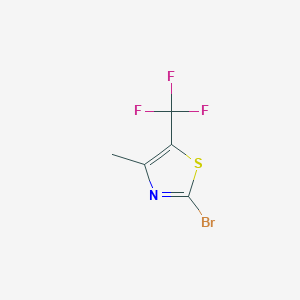
![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

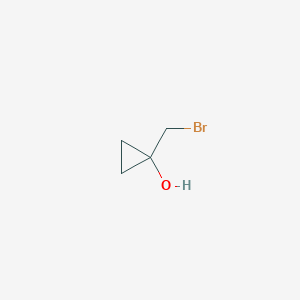
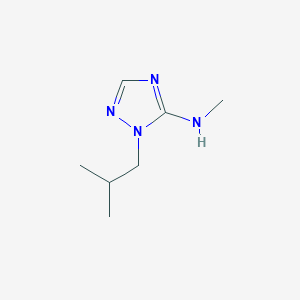
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
